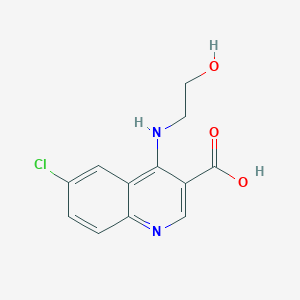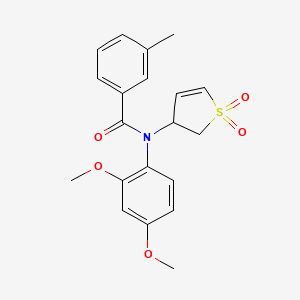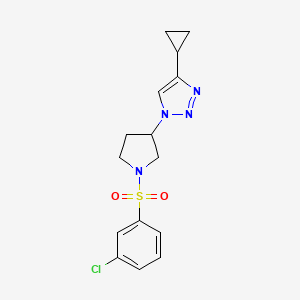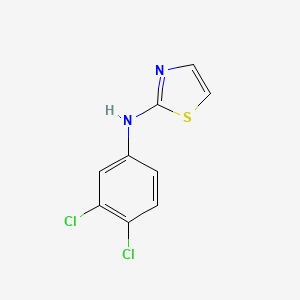![molecular formula C19H18N4O3 B2999046 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1223888-31-0](/img/structure/B2999046.png)
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is attached to a phenyl group and a pyridin-2-yl group .
Synthesis Analysis
1,2,4-oxadiazoles have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered heterocyclic ring with an oxygen and two nitrogen atoms. They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the substituents present on the oxadiazole ring. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the substituents present on the oxadiazole ring. For instance, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .Applications De Recherche Scientifique
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives have shown promise in agriculture. In a study, novel derivatives were synthesized and evaluated for their agricultural activities . Notably:
Drug Discovery
1,2,4-Oxadiazole derivatives have relevance in drug discovery. For instance, synthesized compounds were evaluated for their affinity to σ1 and σ2 receptors. Compound 37 exhibited high affinity and selectivity for the σ1 receptor .
Supramolecular Chemistry
While absent in nature, 1,2,3-triazoles (structurally related to 1,2,4-oxadiazoles) find broad applications in supramolecular chemistry. Their unique properties make them valuable in designing functional materials .
Anti-Cancer Activity
Although not directly related to the mentioned compound, derivatives of 1,3,4-oxadiazole have shown anti-cancer potential. Activation of the ETB receptor by endothelin-1 leads to apoptosis of cells, making it a target for cancer therapy .
Fluorescent Imaging
1,2,3-triazoles (again, structurally related) are used in fluorescent imaging. Their ability to bind to specific targets allows visualization of cellular processes .
Materials Science
1,2,3-triazoles also contribute to materials science. Their incorporation into polymers enhances material properties, such as mechanical strength and stability .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing a 1,2,4-oxadiazole moiety have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on the specific functional groups present in the molecule .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present in the compound .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These could include pathways involved in cell signaling, metabolism, or gene expression, among others . The downstream effects would depend on the specific pathway and the nature of the compound’s interaction with its target .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by various factors, including its chemical structure, solubility, and stability . The presence of the 1,2,4-oxadiazole moiety and other functional groups in the molecule could influence these properties .
Result of Action
Based on the known activities of 1,2,4-oxadiazole derivatives, the compound could potentially have effects such as inhibiting cell growth, inducing cell death, or modulating cell signaling .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment . The specific effects of these factors on the compound’s action would depend on the nature of the compound and its targets .
Propriétés
IUPAC Name |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(25)14-8-11-23(12-9-14)17-15(7-4-10-20-17)18-21-16(22-26-18)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHIZTLCYWGEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2998963.png)

![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2998965.png)


![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline](/img/structure/B2998972.png)




![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2998980.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2998981.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)
